4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a tetrahydrofuran moiety. It is often used as an intermediate in the synthesis of nucleoside analogs and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by the formation of the pyrimidine ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various nucleoside analogs and other derivatives that have significant biological activity. These products are often used in medicinal chemistry for the development of new drugs .
Scientific Research Applications
4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to altered cellular functions. The pathways involved often include signal transduction mechanisms that regulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methoxyethylcytidine: Similar in structure but with different substituents on the pyrimidine ring.
2’-Fluoro-2’-deoxycytidine: Contains a fluorine atom instead of a hydroxyl group.
2’-Amino-2’-deoxycytidine: Features an amino group in place of a hydroxyl group.
Uniqueness
4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new therapeutic agents .
Properties
Molecular Formula |
C10H15N3O5 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-5(4-14)18-9(7(8)15)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8+,9-/m1/s1 |
InChI Key |
RZJCFLSPBDUNDH-BUJSFMDZSA-N |
Isomeric SMILES |
CO[C@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO |
Canonical SMILES |
COC1C(OC(C1O)N2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.